molecular formula C23H30N2O2S B6055976 N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide

N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide

Cat. No. B6055976
M. Wt: 398.6 g/mol
InChI Key: RRGOWGZHYBVEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-122,288 and is a member of the piperidine class of compounds. CP-122,288 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of CP-122,288 is complex and not fully understood. The compound has been shown to interact with a variety of receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. The specific effects of CP-122,288 on these receptors vary depending on the receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, and to affect the activity of ion channels and transporters. CP-122,288 has also been shown to have effects on cardiovascular function, including changes in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using CP-122,288 in lab experiments is its selectivity for certain receptors. The compound has been shown to have high affinity for dopamine D3 receptors, making it a valuable tool for studying these receptors. However, one limitation of using CP-122,288 is its relatively low potency compared to other compounds that target the same receptors. This can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are many potential future directions for research on CP-122,288. One area of interest is the development of more potent and selective compounds that target the same receptors as CP-122,288. Another area of interest is the use of CP-122,288 in studies of drug addiction and other neurological disorders. Finally, there is potential for the use of CP-122,288 in the development of new drugs for the treatment of cardiovascular disease.

Synthesis Methods

The synthesis of CP-122,288 is a complex process that involves multiple steps. The starting material for the synthesis is 2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-bromobenzyl)-3-piperidinemethanol to form the intermediate compound. Finally, the intermediate is reacted with cyclopentanol to form CP-122,288.

Scientific Research Applications

CP-122,288 has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. The compound has been shown to have both agonist and antagonist activity at various receptors, making it a valuable tool for studying the mechanisms of action of these receptors.

properties

IUPAC Name

N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c26-23(22-12-6-14-28-22)24-15-18-7-5-13-25(16-18)17-19-8-1-4-11-21(19)27-20-9-2-3-10-20/h1,4,6,8,11-12,14,18,20H,2-3,5,7,9-10,13,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGOWGZHYBVEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CN3CCCC(C3)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide

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